molecular formula C16H19N5O2 B2502479 6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 450345-76-3

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2502479
CAS No.: 450345-76-3
M. Wt: 313.361
InChI Key: UBBXRADIAFAIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a piperidine ring and a nitropyrimidine moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXRADIAFAIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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